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Compound of Interest

Compound Name: Anisoin

Cat. No.: B085897

Introduction

Anisoin, with the IUPAC name 2-hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one, is an organic
compound of interest in various chemical syntheses.[1][2] Its molecular formula is C16H160a4
and it has a molecular weight of 272.30 g/mol .[1] A thorough spectroscopic analysis is crucial
for its unequivocal identification and the determination of its structural features. This guide
provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Ultraviolet-Visible (UV-Vis) spectroscopic data of anisoin, intended for researchers and
professionals in the field of drug development and chemical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For anisoin, both *H and 3C NMR spectra are
essential for its characterization.

1H NMR Data

The *H NMR spectrum of anisoin provides information about the different types of protons and
their chemical environments within the molecule. The spectrum is typically recorded in a
deuterated solvent, such as chloroform-d (CDCIs).
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Note: While a general *H NMR spectrum for anisoin is available, the precise chemical shifts,
multiplicities, and integrations are not detailed in the provided search results. A 400 MHz
spectrum in CDClIs has been referenced.[3]

13C NMR Data

The 3C NMR spectrum reveals the number of unique carbon atoms and their electronic
environments.

Chemical Shift (8) ppm Assighment

Data not explicitly available in search results Carbonyl Carbon (C=0)
Data not explicitly available in search results Aromatic Carbons (Ar-C)
Data not explicitly available in search results Methine Carbon (-CH(OH)-)
Data not explicitly available in search results Methoxy Carbon (-OCHs3)
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Note: A 3C NMR spectrum for anisoin is available, recorded at 400 MHz in CDCls, but specific
chemical shifts are not listed in the search results.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of anisoin is expected to show
characteristic absorption bands for its hydroxyl, carbonyl, and ether functional groups, as well
as aromatic C-H bonds.

Wavenumber (cm—?) Functional Group
~3400-3500 O-H stretch (hydroxyl)
~1680 C=0 stretch (ketone)
~1600, ~1510, ~1460 C=C stretch (aromatic)
~1250, ~1030 C-O stretch (ether)
~3000-3100 C-H stretch (aromatic)
~2850-2950 C-H stretch (aliphatic)

Note: While it is stated that the infrared spectrum of anisoin conforms to its structure, specific
peak values are not provided in the search results.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
For anisoin, the presence of aromatic rings and a carbonyl group is expected to give rise to
characteristic absorption bands in the UV region.

Amax (nm) Electronic Transition
Data not available in search results T — TU* transitions of the aromatic rings
Data not available in search results n — 7* transition of the carbonyl group
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Note: Specific UV-Vis absorption maxima for anisoin were not found in the provided search
results. The expected transitions are based on the known behavior of similar aromatic ketones.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of anisoin in about 0.7 mL of
deuterated chloroform (CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the *H and 3C NMR
spectra on a 400 MHz NMR spectrometer.[3][4]

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

IR Spectroscopy Protocol

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of
anisoin with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, the
spectrum can be obtained from a nujol mull.[3]

o Data Acquisition: Place the KBr pellet or nujol mull in the sample holder of an FT-IR
spectrometer.

e Spectrum Recording: Record the spectrum in the range of 4000-400 cm~1.

UV-Vis Spectroscopy Protocol

o Sample Preparation: Prepare a dilute solution of anisoin in a suitable UV-transparent
solvent, such as ethanol or cyclohexane.
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« Data Acquisition: Use a dual-beam UV-Vis spectrophotometer and record the absorbance
from 200 to 400 nm.

¢ Analysis: ldentify the wavelengths of maximum absorbance (Amax).

Workflow for Spectroscopic Analysis of Anisoin

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of anisoin.
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Caption: Workflow for the spectroscopic analysis of Anisoin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Characterization of Anisoin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085897#spectroscopic-data-nmr-ir-uv-vis-of-anisoin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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